Methyl 2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .
Synthesis Analysis
An efficient synthesis process for Methyl 2-(chlorosulfonyl)benzoate involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . The mass flow rate of methyl 2-aminobenzoate was 4.58 kg/h, corresponding to an 18.45 kg/h throughput of diazonium salt solution .Molecular Structure Analysis
The molecular formula of Methyl 2-(chlorosulfonyl)benzoate is C8H7ClO4S . The molecule contains a total of 21 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 sulfone .Chemical Reactions Analysis
The synthesis of Methyl 2-(chlorosulfonyl)benzoate involves a diazotization reaction, which is exothermic and produces diazonium intermediates. These intermediates are unstable and may lead to undesired coupling products and decomposition .Physical And Chemical Properties Analysis
Methyl 2-(chlorosulfonyl)benzoate has a melting point of 62-63 °C . It reacts with water . The density is estimated to be 1.4452 .Scientific Research Applications
Continuous-Flow Diazotization in Synthesis
Methyl 2-(chlorosulfonyl)benzoate has shown promising results in the field of synthetic chemistry. A study by Yu et al. (2016) presented an efficient synthesis process involving continuous-flow diazotization of methyl 2-aminobenzoate, significantly reducing side reactions such as hydrolysis, even at high concentrations of hydrochloric acid. This advancement showcases the compound's role in improving industrial synthesis processes, marking a significant contribution to the field of organic chemistry (Yu et al., 2016).
Role in Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, a related compound, is noteworthy in crystal engineering due to its unique behavior under high pressure, transforming from a Z′ = 8 structure to a Z′ = 2 structure. This transformation and the stabilizing effect of efficient packing at high pressure highlight the compound's significance in the study of crystal structures and phase transitions (Johnstone et al., 2010).
Microbial Hydrolysis and Environmental Impact
Investigations into the microbial hydrolysis of methyl aromatic esters, including methyl benzoate, reveal the environmental relevance of such compounds. Philippe et al. (2001) isolated a bacterial strain capable of utilizing methyl benzoate as a sole carbon and energy source, highlighting the compound's role in biodegradation and potential for environmental remediation (Philippe et al., 2001).
Insecticidal Properties
The compound's application extends to agriculture, as highlighted by Mostafiz et al. (2018), who explored methyl benzoate's insecticidal and repellent activities against Bemisia tabaci, a significant pest in agriculture. The findings point to its potential as an eco-friendly biopesticide, providing a sustainable alternative to traditional chemical pesticides (Mostafiz et al., 2018).
Safety And Hazards
Methyl 2-(chlorosulfonyl)benzoate causes severe skin burns and eye damage . It may cause respiratory irritation . It should not be breathed, ingested, or allowed to come in contact with skin, eyes, or clothing . It should be used only under a chemical fume hood . If swallowed, immediate medical assistance is required .
properties
IUPAC Name |
methyl 2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNUAFNLLYVTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067228 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)benzoate | |
CAS RN |
26638-43-7 | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26638-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(chlorosulfonyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-(CHLOROSULFONYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6HZM8X6PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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